Ginsenoside Rh7 is primarily extracted from Panax ginseng, a plant revered in traditional medicine, particularly in East Asia. The extraction methods often involve solvents such as methanol or ethanol, and various techniques like Soxhlet extraction or high-speed counter-current chromatography are employed to maximize yield and purity .
The synthesis of Ginsenoside Rh7 can be achieved through several methods, including biocatalytic processes and chemical synthesis. A notable approach involves using UDP-glycosyltransferases, which facilitate the glycosylation of simpler ginsenosides like Rg3 to produce more complex structures such as Rh7 .
Biocatalytic synthesis typically employs recombinant enzymes that exhibit high specificity and efficiency in attaching sugar moieties to the aglycone backbone. For instance, the enzyme Bs-YjiC from Bacillus subtilis has shown promise in catalyzing the glycosylation of ginsenoside Rg3 to form Ginsenoside Rh7 . This method not only enhances yield but also reduces the formation of by-products compared to traditional chemical synthesis.
The molecular structure of Ginsenoside Rh7 consists of a dammarane backbone with several hydroxyl groups and sugar moieties attached. The specific arrangement of these functional groups determines its biological activity and solubility.
The molecular formula for Ginsenoside Rh7 is , with a molecular weight of approximately 520.73 g/mol. The compound typically exhibits characteristic peaks in nuclear magnetic resonance (NMR) spectroscopy that confirm its structural integrity .
Ginsenoside Rh7 undergoes various chemical reactions that can modify its structure and enhance its bioactivity. These reactions include hydrolysis, oxidation, and glycosylation. For example, hydrolysis can lead to the release of sugar moieties, potentially altering its pharmacological properties.
In vitro studies have demonstrated that Ginsenoside Rh7 can inhibit cell proliferation in certain cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction . These reactions are critical for understanding how Ginsenoside Rh7 exerts its anti-cancer effects.
The mechanism by which Ginsenoside Rh7 exerts its biological effects involves multiple pathways. Research indicates that it may modulate signaling pathways related to cell growth and apoptosis, particularly in non-small cell lung cancer cells .
Functional assays have shown that treatment with Ginsenoside Rh7 leads to significant changes in gene expression profiles, with many genes associated with cell cycle regulation being differentially expressed following treatment . This suggests that Ginsenoside Rh7 may act by altering transcriptional activity within cancer cells.
Ginsenoside Rh7 is typically a white to off-white powder with low solubility in water but higher solubility in organic solvents such as methanol and ethanol. Its melting point and specific optical rotation values are important for characterizing the compound during purity assessments.
The chemical properties of Ginsenoside Rh7 include stability under acidic conditions but potential degradation under alkaline conditions or prolonged exposure to heat. It is sensitive to light and should be stored under appropriate conditions to maintain its efficacy .
Ginsenoside Rh7 has garnered attention for its potential therapeutic applications, particularly in oncology. Studies have indicated its ability to suppress tumor growth, migration, and invasion in various cancer models . Additionally, it may have applications in treating other conditions such as inflammation and metabolic disorders due to its modulatory effects on cellular pathways.
Ginsenoside Rh7 is a dammarane-type triterpenoid saponin primarily isolated from Panax ginseng C.A. Meyer (Asian ginseng), belonging to the Araliaceae family. This compound is classified as a minor saponin due to its relatively low abundance compared to major ginsenosides like Rb1 or Rg1. It is predominantly found in the leaves and stems of the ginseng plant, with significantly lower concentrations in roots. The content varies considerably based on plant age, environmental conditions, and processing methods. Research indicates that ginsenoside Rh7 occurs at concentrations approximately 0.1-0.5% in dried leaf extracts, making it one of the less abundant bioactive constituents in ginseng [1] [4] [6]. Notably, its occurrence has been documented exclusively in Panax species, with no reported natural sources outside this genus [5] [10].
Table 1: Natural Occurrence of Ginsenoside Rh7 in Panax Ginseng
Plant Part | Relative Abundance | Concentration Range | Special Notes |
---|---|---|---|
Leaves | High | 0.3-0.5% dry weight | Primary source for isolation |
Stems | Moderate | 0.1-0.3% dry weight | Secondary extraction source |
Roots | Trace | <0.05% dry weight | Negligible quantities |
Berries | Not detected | - | - |
While Ginsenoside Rh7 itself was not historically identified in traditional medical systems, it exists as a constituent of Panax ginseng – one of the most revered herbs in East Asian medicine for over 2,000 years. Ginseng was traditionally regarded as a panacea (from which the genus name Panax derives) and was exclusively reserved for emperors in ancient China due to its esteemed revitalizing properties. The leaves of Panax ginseng, which contain the highest concentrations of Rh7, were historically used in folk preparations for their "cooling" properties and as tonics, though specific references to Rh7 are absent in classical texts due to the lack of compound-specific knowledge in ancient medical systems [7]. The steaming process used to produce red ginseng (a traditional preparation method documented since the 12th century) transforms major ginsenosides into rare forms like Rh7, suggesting that traditional preparations may have inadvertently enriched this compound [1] [7].
Ginsenoside Rh7 (C₃₆H₆₀O₉; molecular weight 636.86 g/mol) belongs to the protopanaxadiol (PPD) group of ginsenosides, characterized by a dammarane-type tetracyclic triterpene backbone with hydroxyl groups at positions C-3, C-7, C-12, and C-20. Its structure features a glucose moiety attached at the C-3 position and a characteristic double bond between C-5 and C-6 in the steroid skeleton. This distinguishes it structurally from other PPD-type ginsenosides like Rb1 or Rd, which have multiple sugar residues. Rh7 is classified as a less polar ginsenoside due to its relatively simple glycosylation pattern compared to more polar counterparts with multiple sugar units. Its biosynthetic pathway involves the deglycosylation of major ginsenosides like Rb1 through enzymatic or thermal processing [1] [4] [6].
Table 2: Structural Classification of Ginsenoside Rh7 Within the Ginsenoside Family
Characteristic | Ginsenoside Rh7 | Typical PPD Ginsenosides (e.g., Rb1) | Typical PPT Ginsenosides (e.g., Rg1) |
---|---|---|---|
Aglycone Type | Protopanaxadiol (PPD) | Protopanaxadiol (PPD) | Protopanaxatriol (PPT) |
Sugar Moieties | Monoglycoside (glucose) | Diglycosides (glucose + glucose) | Diglycosides (glucose + rhamnose) |
Glycosylation Sites | C-3 position | C-3 and C-20 positions | C-6 and C-20 positions |
Molecular Formula | C₃₆H₆₀O₉ | C₅₄H₉₂O₂₃ | C₄₂H₇₂O₁₄ |
Polarity | Less polar | Highly polar | Highly polar |
Backbone Features | Δ⁵ double bond | Saturated backbone | Saturated backbone |
The pharmacological interest in Ginsenoside Rh7 has markedly increased since its isolation and structural characterization in the early 2000s. This compound exemplifies the scientific shift from studying crude ginseng extracts to investigating specific rare ginsenosides with potentially superior bioavailability and targeted biological activities. Research focus intensified following discoveries that thermal processing (e.g., steaming to produce red ginseng) significantly increases Rh7 content through the transformation of precursor compounds [1]. Modern pharmacological investigations prioritize Rh7 due to its enhanced cell membrane permeability compared to highly glycosylated ginsenosides, potentially leading to improved bioavailability and bioactivity. Recent studies (2020-2025) have particularly highlighted its anticancer properties, positioning Rh7 as a promising candidate for targeted cancer therapies [2] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7